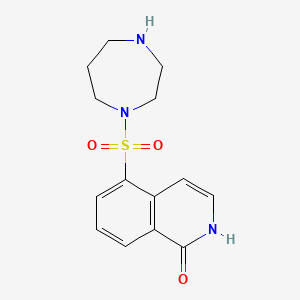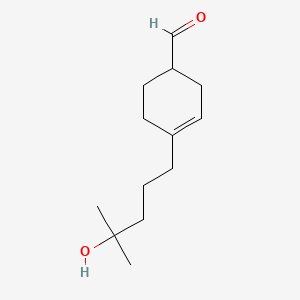![molecular formula C34H31Cl2N7O5 B1674018 (E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide
Overview
Description
FR191413 is a synthetic organic compound known for its role as a bradykinin B2 receptor agonist . Bradykinin receptors are involved in various physiological processes, including vasodilation, pain sensation, and inflammation . FR191413 has been studied for its potential therapeutic applications in cardiovascular diseases and other conditions related to the bradykinin system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR191413 involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of FR191413 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
FR191413 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines . Substitution reactions can produce a wide range of products, including halides, ethers, and esters .
Scientific Research Applications
Mechanism of Action
FR191413 exerts its effects by binding to the bradykinin B2 receptor, a G-protein-coupled receptor involved in various physiological processes . Upon binding, it activates signaling pathways that lead to increased intracellular calcium levels and the release of nitric oxide, resulting in vasodilation and other effects . The molecular targets and pathways involved include the activation of phospholipase C, inositol trisphosphate, and diacylglycerol pathways .
Comparison with Similar Compounds
FR191413 is similar to other bradykinin B2 receptor agonists, such as FR190997 . it has unique structural features that contribute to its specific binding affinity and pharmacological profile . Similar compounds include:
FR190997: Another bradykinin B2 receptor agonist with similar effects but different structural features.
Icatibant: A bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema.
HOE 140: A bradykinin B2 receptor antagonist with applications in cardiovascular research.
FR191413’s uniqueness lies in its specific binding affinity and the resulting pharmacological effects, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C34H31Cl2N7O5 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]-N-methylanilino]-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C34H31Cl2N7O5/c1-21(44)40-29-14-10-22(17-38-29)11-15-30(45)39-18-31(46)42(2)26-13-12-25(35)24(32(26)36)20-48-28-9-6-8-27-33(28)41-34(47-3)43(27)19-23-7-4-5-16-37-23/h4-17H,18-20H2,1-3H3,(H,39,45)(H,38,40,44)/b15-11+ |
InChI Key |
KXMCFJQQOFOBKN-RVDMUPIBSA-N |
SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)NCC(=O)N(C)C2=C(C(=C(C=C2)Cl)COC3=CC=CC4=C3N=C(N4CC5=CC=CC=N5)OC)Cl |
Isomeric SMILES |
CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)NCC(=O)N(C)C2=C(C(=C(C=C2)Cl)COC3=CC=CC4=C3N=C(N4CC5=CC=CC=N5)OC)Cl |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)NCC(=O)N(C)C2=C(C(=C(C=C2)Cl)COC3=CC=CC4=C3N=C(N4CC5=CC=CC=N5)OC)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR191413; FR 191413; FR-191413. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)
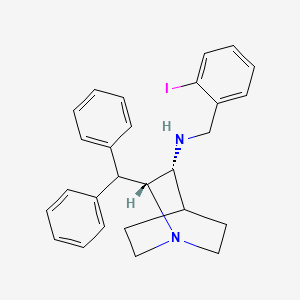
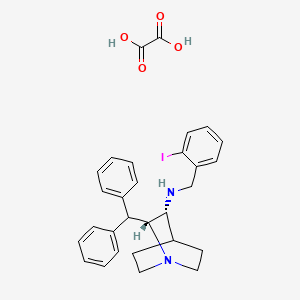
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)
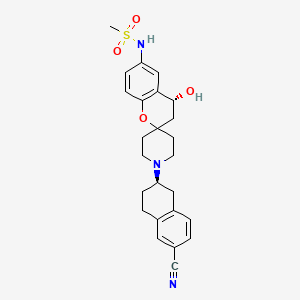

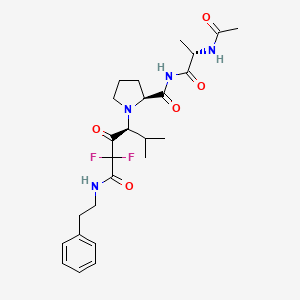
![5-Methyl-2-[(2-oxopropyl)sulfanyl][1,3]thiazolo[2,3-b][1,3,4]thiadiazol-4-ium perchlorate](/img/structure/B1673945.png)
![1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673946.png)
![1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673947.png)
![1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-](/img/structure/B1673948.png)

